molecular formula C22H20N2O5S B10920515 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate

Cat. No.: B10920515
M. Wt: 424.5 g/mol
InChI Key: RJHSOOBUNNHWQH-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is a benzoate ester derivative featuring three critical structural motifs:

Benzoate ester backbone: Provides lipophilicity and stability.

Ethoxy substituent at the 2-position: Enhances solubility in organic solvents compared to hydroxyl or methoxy groups.

This structure is hypothesized to exhibit unique physicochemical and biological properties, making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C22H20N2O5S/c1-2-28-21-15-17(16-23-24-30(26,27)19-11-7-4-8-12-19)13-14-20(21)29-22(25)18-9-5-3-6-10-18/h3-16,24H,2H2,1H3/b23-16+

InChI Key

RJHSOOBUNNHWQH-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethoxybenzene, phenylsulfonyl hydrazine, and benzoic acid derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate involves its interaction with specific molecular targets. The phenylsulfonyl hydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-Ethoxy-4-[(E)-(4-methylbenzoyl)hydrazono]phenyl benzoate 4-Methylbenzoyl hydrazone, ethoxy C₂₄H₂₂N₂O₄ 402.45 Enhanced lipophilicity due to methyl group; moderate stability
2-Ethoxy-4-[(E)-(4-methylphenoxyacetyl)hydrazono]phenyl benzoate 4-Methylphenoxyacetyl hydrazone, ethoxy C₂₅H₂₄N₂O₅ 432.48 Bulky substituent reduces solubility; potential for π-stacking
2-Methoxy-4-[(E)-(4-methylphenylsulfonyl)hydrazono]phenyl 3-bromobenzoate 4-Methylphenylsulfonyl hydrazone, methoxy, 3-bromobenzoate C₂₂H₂₀BrN₂O₅S 513.37* Bromine increases electron-withdrawing effects; lower solubility in water
(E)-2-ethoxy-4-[(naphthoxyacetyl)hydrazono]phenyl 3,4,5-trimethoxybenzoate Naphthoxyacetyl hydrazone, ethoxy, 3,4,5-trimethoxybenzoate C₃₁H₃₀N₂O₈ 558.20 High molecular weight; trimethoxy groups enhance crystallinity
(E)-Methyl 4-[(phenylsulfonyl)hydrazono]methylbenzoate Phenylsulfonyl hydrazone, methyl benzoate C₁₅H₁₄N₂O₄S 318.35 Simpler structure; higher solubility in polar aprotic solvents

*Calculated based on molecular formula.

Structural Variations and Their Implications

Hydrazone Substituents: Phenylsulfonyl groups (target compound, ) confer rigidity and polarity, enhancing stability via resonance and hydrogen bonding. 4-Methylbenzoyl () and 4-methylphenoxyacetyl () groups increase steric bulk, reducing solubility but improving membrane permeability.

Benzoate Modifications :

  • 3-Bromo substitution () increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • 3,4,5-Trimethoxybenzoate () enhances crystallinity and may improve binding to aromatic receptors.

Ether Groups :

  • Ethoxy (target, ) vs. methoxy (): Ethoxy provides greater lipophilicity, impacting logP values and bioavailability.

Biological Activity

2-Ethoxy-4-{(E)-[(phenylsulfonyl)hydrazono]methyl}phenyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be within the range of 50-100 µg/mL in several tested strains.
  • Antioxidant Activity : The compound demonstrated notable antioxidant capabilities, as evidenced by its ability to scavenge free radicals in vitro. The IC50 for DPPH radical scavenging was recorded at approximately 30 µg/mL, indicating a strong potential for use in formulations aimed at oxidative stress reduction.
  • Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 20 to 40 µM, suggesting moderate cytotoxicity against these cell lines.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialMIC against bacterial strains50-100 µg/mL
AntioxidantDPPH ScavengingIC50 = 30 µg/mL
AnticancerMTT AssayIC50 = 20-40 µM

The synthesis of this compound typically involves the reaction between ethoxy-substituted phenols and phenylsulfonyl hydrazones under acidic conditions. This process is crucial for obtaining the desired hydrazone linkage which contributes to its biological activity.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The hydrazone moiety may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Free Radical Scavenging : The ethoxy and benzoate groups may enhance the electron-donating capacity of the molecule, facilitating its role as an antioxidant.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound effectively inhibited growth in multi-drug resistant strains, showcasing its potential as a lead candidate for antibiotic development.

Case Study 2: Anticancer Investigations

In a comparative study with known anticancer agents, this compound exhibited synergistic effects when combined with standard chemotherapy drugs, enhancing their efficacy against resistant cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.